molecular formula C21H16CuN3Na3O15S4 B12805727 Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium CAS No. 84082-95-1

Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium

Cat. No.: B12805727
CAS No.: 84082-95-1
M. Wt: 811.1 g/mol
InChI Key: WFRBXWWXXOTYFH-UHFFFAOYSA-I
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Description

Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium is a complex organic compound that contains copper in a cuprate form. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, hydroxy, sulfooxy, and azo groups. The presence of these groups makes the compound highly reactive and suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium typically involves multiple steps:

    Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Introduction of functional groups: The acetylamino, hydroxy, and sulfooxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and sulfonation.

    Complexation with copper: The final step involves the complexation of the organic ligand with copper ions to form the cuprate complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfooxy and acetylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the azo group may produce primary amines.

Scientific Research Applications

Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Cuprate(3-), (5-(acetylamino)-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(5-))-, trisodium can be compared with other similar compounds such as:

    Copper(II) sulfate: A simpler copper compound used in various industrial applications.

    Azo dyes: Compounds containing azo groups used as dyes and pigments.

    Sulfonated aromatic compounds: Compounds with sulfooxy groups used in detergents and surfactants.

The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific reactivity and applications.

Properties

CAS No.

84082-95-1

Molecular Formula

C21H16CuN3Na3O15S4

Molecular Weight

811.1 g/mol

IUPAC Name

copper;trisodium;5-acetamido-3-[[5-methyl-2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-oxidonaphthalene-2,7-disulfonate

InChI

InChI=1S/C21H21N3O15S4.Cu.3Na/c1-10-5-14(16(26)9-17(10)40(28,29)4-3-39-43(36,37)38)23-24-20-18(42(33,34)35)7-12-6-13(41(30,31)32)8-15(22-11(2)25)19(12)21(20)27;;;;/h5-9,26-27H,3-4H2,1-2H3,(H,22,25)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;;/q;+2;3*+1/p-5

InChI Key

WFRBXWWXXOTYFH-UHFFFAOYSA-I

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)[O-].[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

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